molecular formula C5H6N2O B13472307 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde

1-(2H3)methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13472307
M. Wt: 113.13 g/mol
InChI Key: MYFZXSOYJVWTBL-FIBGUPNXSA-N
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Description

1-(2H3)methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-(2H3)methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 1-(2H3)methyl-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(2H3)methyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives

Mechanism of Action

The mechanism of action of 1-(2H3)methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2H3)methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds:

Uniqueness

This compound is unique due to its deuterium substitution, which can influence its chemical reactivity and stability, making it valuable in specific research applications .

Properties

Molecular Formula

C5H6N2O

Molecular Weight

113.13 g/mol

IUPAC Name

1-(trideuteriomethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C5H6N2O/c1-7-3-5(4-8)2-6-7/h2-4H,1H3/i1D3

InChI Key

MYFZXSOYJVWTBL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C=N1)C=O

Canonical SMILES

CN1C=C(C=N1)C=O

Origin of Product

United States

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